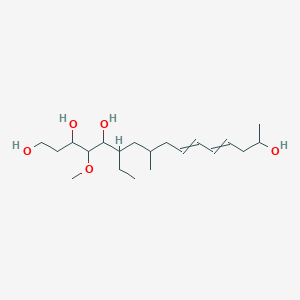
6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and conjugated diene systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol typically involves multi-step organic reactions. The starting materials are often simple hydrocarbons, which undergo a series of functional group transformations. Key steps may include:
Alkylation: Introduction of ethyl and methyl groups.
Methoxylation: Addition of a methoxy group.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Diene Formation: Creation of conjugated diene systems through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.
Scientific Research Applications
6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Signaling Pathways: Affecting cellular signaling processes.
Interacting with Receptors: Binding to cell surface or intracellular receptors to elicit a response.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,9,15-pentol: Similar structure but with an additional hydroxyl group.
10,12-Hexadecadiene-1,3,5,15-tetrol: Lacks the ethyl and methoxy groups.
Uniqueness
6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol is unique due to its specific combination of functional groups and conjugated diene systems, which confer distinct chemical and biological properties.
Properties
CAS No. |
61709-13-5 |
|---|---|
Molecular Formula |
C20H38O5 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
6-ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol |
InChI |
InChI=1S/C20H38O5/c1-5-17(19(24)20(25-4)18(23)12-13-21)14-15(2)10-8-6-7-9-11-16(3)22/h6-9,15-24H,5,10-14H2,1-4H3 |
InChI Key |
TWPNVOCUQIANKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)CC=CC=CCC(C)O)C(C(C(CCO)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


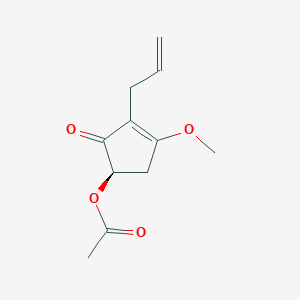
![1-[4-(Diphenylphosphoryl)phenyl]piperidine](/img/structure/B14569428.png)
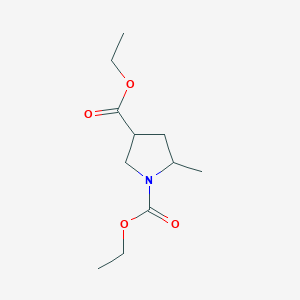

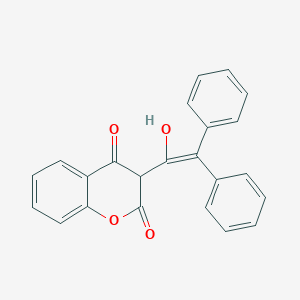
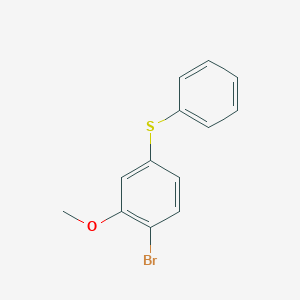
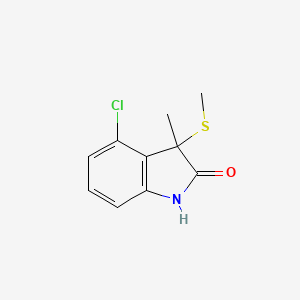
![(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol](/img/structure/B14569480.png)
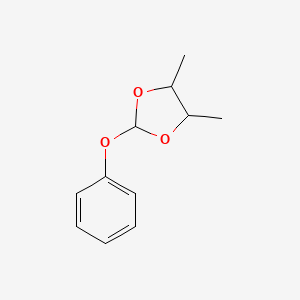

![1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14569502.png)
![3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B14569506.png)

![8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene](/img/structure/B14569511.png)
